molecular formula C9H16N4O4S2 B6644298 1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide

1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide

Cat. No.: B6644298
M. Wt: 308.4 g/mol
InChI Key: AIVKPCFHHHRXBV-UHFFFAOYSA-N
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Description

1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a piperidine ring, a pyrazole ring, and two sulfonamide groups, making it a unique structure with potential biological activities.

Preparation Methods

The synthesis of 1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide involves several steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by sulfonation to introduce the sulfonyl group. The piperidine ring is typically formed through cyclization reactions involving amines and aldehydes or ketones. The final step involves coupling the pyrazole and piperidine intermediates through a sulfonamide linkage under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC .

Chemical Reactions Analysis

1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The pyrazole and piperidine rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group but different heterocyclic structure.

    Sulfadiazine: Another antibiotic with a pyrimidine ring instead of the pyrazole and piperidine rings.

    Sulfapyridine: Contains a pyridine ring and is used in the treatment of rheumatoid arthritis.

The uniqueness of this compound lies in its combination of the pyrazole and piperidine rings, which may confer distinct biological activities and binding properties .

Properties

IUPAC Name

1-(2-methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4S2/c1-12-9(4-5-11-12)19(16,17)13-6-2-3-8(7-13)18(10,14)15/h4-5,8H,2-3,6-7H2,1H3,(H2,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVKPCFHHHRXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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